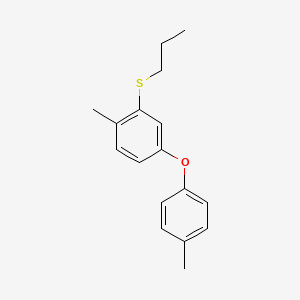
1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene is an organic compound with the molecular formula C16H18OS This compound is characterized by the presence of a methyl group, a methylphenoxy group, and a propylsulfanyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene typically involves several steps:
Formation of 4-methylphenoxy group: This can be achieved by reacting 4-methylphenol with an appropriate halogenated benzene derivative under basic conditions.
Introduction of propylsulfanyl group: This step involves the reaction of a suitable thiol (such as propylthiol) with a halogenated benzene derivative in the presence of a base.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product. This can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfide.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学研究应用
1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
相似化合物的比较
Similar Compounds
- 1-Methyl-4-(4-methoxyphenoxy)-2-(propylsulfanyl)benzene
- 1-Methyl-4-(4-chlorophenoxy)-2-(propylsulfanyl)benzene
- 1-Methyl-4-(4-bromophenoxy)-2-(propylsulfanyl)benzene
Uniqueness
1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene is unique due to the specific combination of functional groups attached to the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
61166-57-2 |
|---|---|
分子式 |
C17H20OS |
分子量 |
272.4 g/mol |
IUPAC 名称 |
1-methyl-4-(4-methylphenoxy)-2-propylsulfanylbenzene |
InChI |
InChI=1S/C17H20OS/c1-4-11-19-17-12-16(10-7-14(17)3)18-15-8-5-13(2)6-9-15/h5-10,12H,4,11H2,1-3H3 |
InChI 键 |
KZVATCVELRRLGW-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


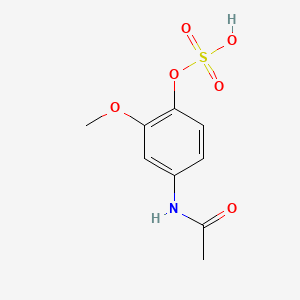
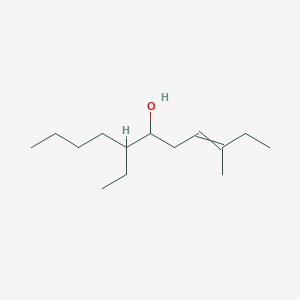

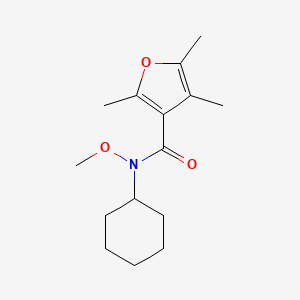
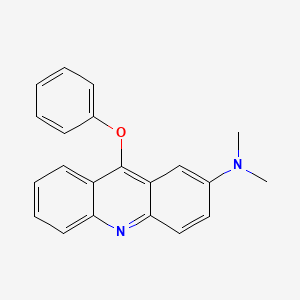
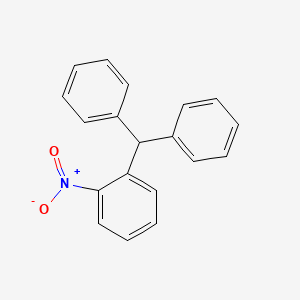
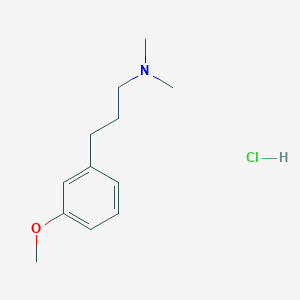
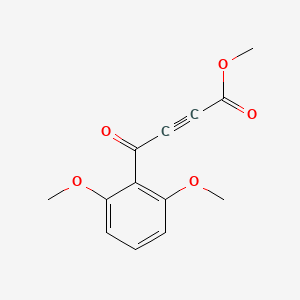
![2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine](/img/structure/B14595276.png)
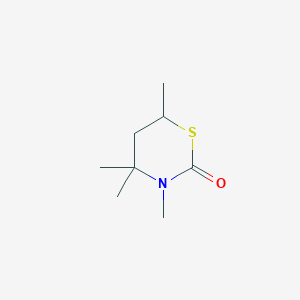
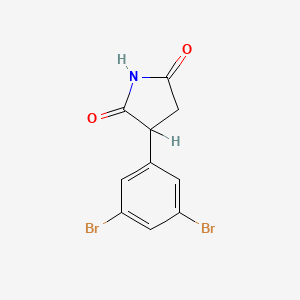
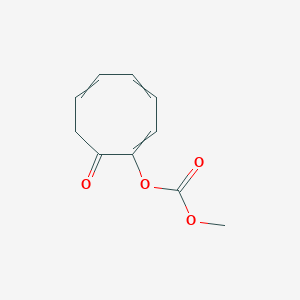
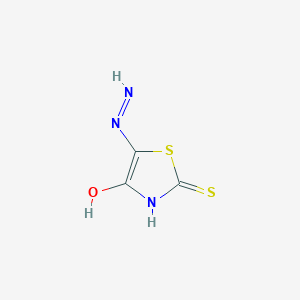
![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]-](/img/structure/B14595304.png)
